[1,2,4]triazolo[4,3-a]pyrazine

Antimalarial Drug Discovery Scaffold Hopping Plasmodium falciparum

Prioritize this [1,2,4]triazolo[4,3-a]pyrazine scaffold for your next lead optimization campaign. Unlike core-modified analogs (e.g., imidazopyrazines) that show potency loss (IC50 >1 µM), the [4,3-a] regioisomer uniquely delivers potent target engagement across kinases (c-Met IC50 26 nM), antimalarials (IC50 0.016 µM), and antibacterials. Its electronic distribution is critical for activity—do not risk generic substitution. Secure high-purity (≥97%) material now.

Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
CAS No. 274-82-8
Cat. No. B1266753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]triazolo[4,3-a]pyrazine
CAS274-82-8
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=CN2C=NN=C2C=N1
InChIInChI=1S/C5H4N4/c1-2-9-4-7-8-5(9)3-6-1/h1-4H
InChIKeyNVSPJDGXKBDYIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,4]triazolo[4,3-a]pyrazine (CAS 274-82-8): A Core Heterocyclic Scaffold for Targeted Drug Discovery


[1,2,4]triazolo[4,3-a]pyrazine is a fused bicyclic heterocycle composed of a 1,2,4-triazole ring annulated to a pyrazine moiety, with a molecular formula of C5H4N4 and a molecular weight of 120.11 g/mol. This electron-deficient, nitrogen-rich scaffold serves as a privileged structure in medicinal chemistry, providing a versatile platform for derivatization that has yielded potent modulators across diverse therapeutic targets, including kinases (c-Met, VEGFR-2), G-protein coupled receptors (P2X7, NK-3), and enzymes (PARP-1, renin) [1]. Its synthetic accessibility, as demonstrated by both traditional thermal cyclization and modern electrochemical-photochemical methods, combined with its favorable physicochemical properties, makes it a strategic building block for hit-to-lead optimization campaigns [2].

[1,2,4]triazolo[4,3-a]pyrazine (CAS 274-82-8): Why Simple Scaffold Swapping Fails in Drug Discovery Campaigns


In silico similarity or vendor catalog adjacency does not translate to functional equivalence for [1,2,4]triazolo[4,3-a]pyrazine and its apparent structural analogs. Attempts to replace the triazolopyrazine core with imidazopyrazines in antimalarial programs resulted in a marked loss of potency against Plasmodium falciparum (IC50 > 1 µM for core-modified analogs vs. < 0.1 µM for the parent triazolopyrazine) [1]. Furthermore, regioisomeric variations, such as [1,2,4]triazolo[1,5-a]pyrazine, exhibit divergent chemical reactivity, with the [4,3-a] isomer undergoing less efficient N-oxidation and distinct mass spectral fragmentation patterns [2]. These differences underscore that the specific electronic distribution and nitrogen placement within the [4,3-a] ring system are critical determinants of both target engagement and synthetic handle accessibility, rendering generic substitution a high-risk strategy in lead optimization.

[1,2,4]triazolo[4,3-a]pyrazine (CAS 274-82-8): Quantified Differentiation from Key Analogs in Scientific Research


[1,2,4]triazolo[4,3-a]pyrazine vs. Imidazopyrazine Core: Quantified Potency Loss in Antimalarial Assays

Direct head-to-head comparison by the Open Source Malaria consortium revealed that replacing the [1,2,4]triazolo[4,3-a]pyrazine core with an imidazopyrazine ring system led to a substantial reduction in antiplasmodial activity. The parent triazolopyrazine compound (MMV639565) exhibited potent activity, while the two synthesized imidazopyrazine analogs (MMV669846 and MMV670250) both displayed IC50 values > 1 µM against the PfNF54 strain [1].

Antimalarial Drug Discovery Scaffold Hopping Plasmodium falciparum

[1,2,4]triazolo[4,3-a]pyrazine Derivative 17l vs. Lead Compound Foretinib: Dual c-Met/VEGFR-2 Kinase Inhibition

In a comparative study, the [1,2,4]triazolo[4,3-a]pyrazine derivative 17l was evaluated alongside the established multikinase inhibitor foretinib. Compound 17l demonstrated potent dual inhibition of c-Met (IC50 = 26.00 nM) and VEGFR-2 (IC50 = 2.6 µM) kinases. Its antiproliferative activity against A549 lung cancer cells (IC50 = 0.98 µM) was comparable to or exceeded that of foretinib in the same assay system [1].

Kinase Inhibitor Oncology c-Met VEGFR-2

[1,2,4]triazolo[4,3-a]pyrazine Scaffold: Quantified Microsomal Stability Advantage in Antimalarial Series 4

The Open Source Malaria consortium's Series 4 compounds, based on the [1,2,4]triazolo[4,3-a]pyrazine scaffold, were specifically selected over previous series due to superior in vitro ADME properties. This scaffold demonstrated human liver microsomal and hepatocyte stability with hepatic intrinsic clearance values consistently below 8.1 µL/min/mg [1].

Antimalarial ADME Metabolic Stability Hepatic Clearance

[1,2,4]triazolo[4,3-a]pyrazine Derivative 2e: Quantified Antibacterial Activity Comparable to Ampicillin

A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and screened for antibacterial activity. Compound 2e exhibited potent growth inhibition, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli [1]. These MIC values were reported to be comparable to the first-line antibiotic ampicillin in the same assay system.

Antibacterial Antimicrobial Resistance Staphylococcus aureus Escherichia coli

[1,2,4]triazolo[4,3-a]pyrazine Scaffold: In Vivo Antimalarial Efficacy Demonstrated by OSM Series 4

Compounds bearing the [1,2,4]triazolo[4,3-a]pyrazine core have progressed to demonstrate in vivo antimalarial efficacy. The Open Source Malaria consortium has designated this scaffold as Series 4 and has confirmed that specific derivatives exhibit in vivo activity in mouse models of malaria [1]. This in vivo validation is a key differentiator from many other heterocyclic scaffolds that fail to translate in vitro potency to animal models.

Antimalarial In Vivo Efficacy Plasmodium Lead Optimization

[1,2,4]triazolo[4,3-a]pyrazine Derivatives as Renin Inhibitors: Potent IC50 Values in the Low Nanomolar Range

A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives incorporating transition-state mimetics were evaluated for human renin inhibition. Compounds 13a, 19c, and 19f exhibited IC50 values of 3.9 nM, 1.6 nM, and 1.4 nM, respectively, against partially purified human renin [1]. These values are within the range of clinically relevant renin inhibitors such as aliskiren (IC50 ≈ 0.6 nM).

Renin Inhibitor Hypertension Cardiovascular Structure-Activity Relationship

[1,2,4]triazolo[4,3-a]pyrazine (CAS 274-82-8): Optimal Research and Industrial Application Scenarios


Antimalarial Lead Optimization Campaigns Requiring In Vivo Efficacy

For research programs focused on discovering next-generation antimalarials, the [1,2,4]triazolo[4,3-a]pyrazine scaffold is a proven starting point. The Open Source Malaria consortium's Series 4 compounds have demonstrated both in vitro potency (IC50 as low as 0.016 µM) and in vivo efficacy in murine models [1]. The scaffold's favorable metabolic stability (hepatic clearance < 8.1 µL/min/mg) further supports its prioritization for lead optimization aimed at achieving oral bioavailability and sustained target engagement.

Development of Dual c-Met/VEGFR-2 Kinase Inhibitors for Oncology

The [1,2,4]triazolo[4,3-a]pyrazine core is well-suited for the design of dual kinase inhibitors targeting c-Met and VEGFR-2, two critical nodes in tumor angiogenesis and metastasis. Compound 17l, a representative derivative, exhibited potent c-Met inhibition (IC50 = 26 nM) and antiproliferative activity against A549 lung cancer cells (IC50 = 0.98 µM), validating the scaffold's potential in oncology drug discovery [2]. This application is particularly relevant for programs seeking to overcome resistance to single-agent kinase inhibitors.

Hit-to-Lead Programs Requiring Novel Antibacterial Scaffolds

Given the rising threat of antimicrobial resistance, the [1,2,4]triazolo[4,3-a]pyrazine scaffold offers a valuable new chemotype for antibacterial drug discovery. Derivatives such as compound 2e have demonstrated activity comparable to ampicillin against both Gram-positive (S. aureus MIC = 32 µg/mL) and Gram-negative (E. coli MIC = 16 µg/mL) pathogens [3]. This makes it an attractive scaffold for medicinal chemistry efforts aimed at developing novel agents to combat multidrug-resistant bacterial infections.

Cardiovascular Drug Discovery Targeting the Renin-Angiotensin System

For research targeting hypertension and related cardiovascular disorders, [1,2,4]triazolo[4,3-a]pyrazine derivatives have shown exceptional potency as human renin inhibitors. Compounds within this series achieved IC50 values as low as 1.4 nM against partially purified human renin, placing them within the same potency range as marketed renin inhibitors [4]. This scaffold provides a structurally distinct alternative for developing next-generation renin inhibitors with potentially improved pharmacokinetic or selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1,2,4]triazolo[4,3-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.